N-(Furan-2-ylmethyl)-2-morpholinoethanamine
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Overview
Description
N-(Furan-2-ylmethyl)-2-morpholinoethanamine is an organic compound that features a furan ring and a morpholine ring connected via an ethanamine chain
Scientific Research Applications
N-(Furan-2-ylmethyl)-2-morpholinoethanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
Target of Action
A structurally similar compound, n-(furan-2-ylmethyl)-1h-indole-3-carboxamide, has been reported to target the epidermal growth factor receptor (egfr) . EGFR is a transmembrane protein that is involved in cell growth and differentiation .
Mode of Action
If it acts similarly to the related compound mentioned above, it may interact with its target, EGFR, leading to changes in cell signaling pathways . This interaction could potentially inhibit the receptor’s activity, affecting cell growth and differentiation .
Biochemical Pathways
Egfr, a potential target of this compound, is known to be involved in several key cellular pathways, including the mapk, pi3k/akt, and jak/stat pathways . These pathways regulate various cellular processes such as cell proliferation, survival, and differentiation .
Result of Action
If it acts similarly to the related compound, it could potentially exhibit anticancer activities by inhibiting EGFR, thereby affecting cell growth and differentiation .
Safety and Hazards
Future Directions
Bio-based furanic oxygenates, which are similar to “N-(Furan-2-ylmethyl)-2-morpholinoethanamine”, represent a well-known class of lignocellulosic biomass-derived platform molecules . In the presence of H2 and different nitrogen sources, these versatile building blocks can be transformed into valuable amine compounds via reductive amination or hydrogen-borrowing amination mechanisms .
Biochemical Analysis
Biochemical Properties
N-(Furan-2-ylmethyl)-2-morpholinoethanamine has been shown to interact with monoamine oxidases (MAO A and B), enzymes that play a central role in the regulation of brain monoamine levels . These interactions result in region-specific alterations in monoamine metabolism .
Cellular Effects
It has been suggested that the compound may influence cell function by altering monoamine metabolism . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that the compound exhibits a low affinity toward MAO B and MAO A . Despite this, it has been shown to modify the B form of MAO, forming a flavin adduct structurally similar to that with deprenyl .
Temporal Effects in Laboratory Settings
It has been suggested that the compound may have long-term effects on cellular function due to its influence on monoamine metabolism .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It has been suggested that the compound may have a role in enhancing cognitive functions, potentially through its interactions with monoamine oxidases .
Metabolic Pathways
Given its interactions with monoamine oxidases, it is likely that the compound is involved in the metabolism of monoamines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Furan-2-ylmethyl)-2-morpholinoethanamine typically involves the reaction of furan-2-carbaldehyde with morpholine and an appropriate amine. One common method is the reductive amination of furan-2-carbaldehyde with morpholine and ethanamine in the presence of a reducing agent such as sodium triacetoxyborohydride . The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction . These methods allow for better control over reaction parameters and can be scaled up for commercial production.
Chemical Reactions Analysis
Types of Reactions
N-(Furan-2-ylmethyl)-2-morpholinoethanamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Comparison with Similar Compounds
Similar Compounds
N-(Furan-2-ylmethyl)-N-methylprop-2-yn-1-amine: Another furan derivative with potential neurochemical applications.
N-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: A furan-based ligand used in coordination chemistry.
Uniqueness
N-(Furan-2-ylmethyl)-2-morpholinoethanamine is unique due to its combination of a furan ring and a morpholine ring, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-morpholin-4-ylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-2-11(15-7-1)10-12-3-4-13-5-8-14-9-6-13/h1-2,7,12H,3-6,8-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XODQIXKMHPJBFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNCC2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
880813-53-6 |
Source
|
Record name | (furan-2-ylmethyl)[2-(morpholin-4-yl)ethyl]amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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